6,10,14-Trimethyl-2-(trideuteriomethyl)pentadecanoic acid

Overview

Description

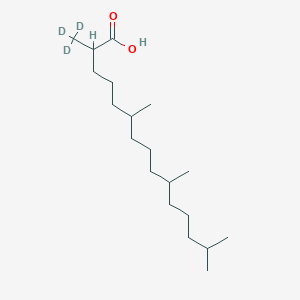

6,10,14-Trimethyl-2-(trideuteriomethyl)pentadecanoic acid is a chemical compound with the molecular formula C19H38O2 . It is a versatile material used in various scientific research applications due to its unique properties.

Molecular Structure Analysis

The molecular structure of 6,10,14-Trimethyl-2-(trideuteriomethyl)pentadecanoic acid consists of 19 carbon atoms, 38 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

6,10,14-Trimethyl-2-(trideuteriomethyl)pentadecanoic acid has a molecular weight of 284.5 g/mol . Other physical and chemical properties such as density, boiling point, and vapor pressure are not detailed in the available resources.Scientific Research Applications

Aerobic and Anaerobic Metabolism in Marine Sediments

One study delves into the metabolism of a closely related compound, 6,10,14-trimethylpentadecan-2-one, by a denitrifying bacterium isolated from marine sediments. The research reveals how this bacterium efficiently degrades the compound under both aerobic and denitrifying conditions, leading to the formation of several bacterial metabolites. This study illuminates the potential of certain bacteria to break down isoprenoid compounds, which could have implications for bioremediation strategies in marine environments (J. Rontani et al., 1997).

Secondary Organic Aerosol Formation

Research focusing on the atmospheric chemistry aspect explored the gas/particle partitioning of specific organic compounds, including a structurally similar compound, to understand secondary organic aerosol (SOA) formation mechanisms. This study's findings suggest the need for multiple gas/particle partitioning pathways in models to predict SOA accurately, highlighting the role of such compounds in atmospheric sciences (Yunliang Zhao et al., 2013).

Synthesis for Internal Standard Use

Another application is found in the synthesis of derivatives for use as mass spectrometric stable isotope internal standards. This enables the study of the metabolic fate of related compounds, which is crucial for bioanalytical applications and understanding the pharmacokinetics of various substances (N. Minami, 1981).

Hydrogenation of Alkenone Compounds

The selective hydrogenation of related alkenone compounds has been studied to understand the influence of catalyst characteristics on the reaction outcome. This research contributes to the field of chemical engineering by elucidating factors that affect the efficiency and selectivity of hydrogenation processes, which are pivotal in industrial chemistry (Liu Xiao-nian, 2013).

Analysis of Extractable Components in Geological Samples

The characterization of extractable acidic components of Green River shale using a gas chromatograph coupled to a mass spectrometer and computer system identified minor components such as 6,10,14-trimethyl-pentadecanoic acid. This study is significant for geochemical analyses, offering insights into the organic composition of geological samples and their potential sources (R. Murphy et al., 1969).

properties

IUPAC Name |

6,10,14-trimethyl-2-(trideuteriomethyl)pentadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O2/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19(20)21/h15-18H,6-14H2,1-5H3,(H,20,21)/i5D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHGJZDQXIOYTH-VPYROQPTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCCC(C)CCCC(C)CCCC(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,10,14-Trimethyl-2-(trideuteriomethyl)pentadecanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[(E)-but-2-en-2-yl]-3a-hydroxy-2-(hydroxymethyl)-5,8,9a-trimethyl-4,5,6,6a,9,9b-hexahydrophenalen-1-one](/img/structure/B3025946.png)

![Octadecanoic acid, 2-[(1-oxodecyl)oxy]-3-[(1-oxooctyl)oxy]propyl ester](/img/structure/B3025948.png)

![5-[3-[4-(4-fluorophenoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B3025949.png)

![8-bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol](/img/structure/B3025951.png)

![1-[(4R,5R)-4,5-dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-pneumocandin A0, hydrate](/img/structure/B3025954.png)

![Pentanamide, 3-oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-](/img/structure/B3025957.png)

![3-cyclohexyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide, trifluoroacetate salt](/img/structure/B3025959.png)

![Methyl (1R,7R,8S,17S)-8,13,15,20,22-pentahydroxy-24-methyl-11,18,27-trioxo-6-oxaheptacyclo[15.10.2.01,19.03,16.05,14.07,12.021,26]nonacosa-3,5(14),12,15,19,21(26),22,24,28-nonaene-7-carboxylate](/img/structure/B3025961.png)